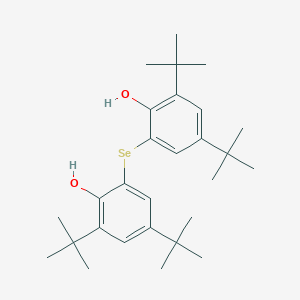
2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-Ditert-butylphenol with a selenium-containing reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key factors include the selection of appropriate reaction vessels, temperature control, and purification techniques to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selanyl group to selenol.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields selenoxide derivatives, while substitution reactions can produce various alkylated or acylated phenolic compounds .
Applications De Recherche Scientifique
2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol involves its interaction with molecular targets and pathways. The selanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)disulfanylphenol: Contains a disulfide group instead of a selanyl group.
2,4-Ditert-butyl-6-methylphenol: Lacks the selanyl and additional tert-butyl groups.
Uniqueness
The presence of the selanyl group in 2,4-Ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol imparts unique chemical reactivity and potential biological activities that are not observed in its analogs. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
244010-58-0 |
|---|---|
Formule moléculaire |
C28H42O2Se |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)selanylphenol |
InChI |
InChI=1S/C28H42O2Se/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 |
Clé InChI |
RFZQQXVTMUBVNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)[Se]C2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


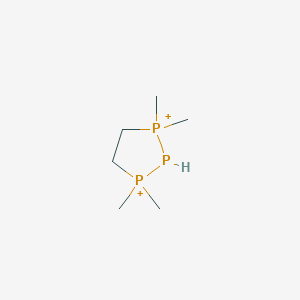

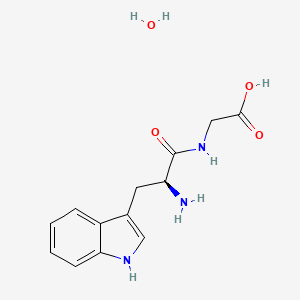
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
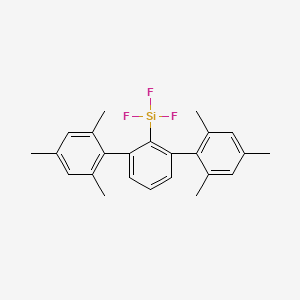
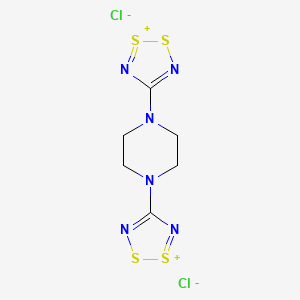

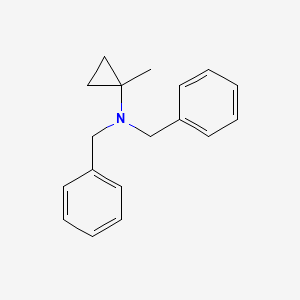
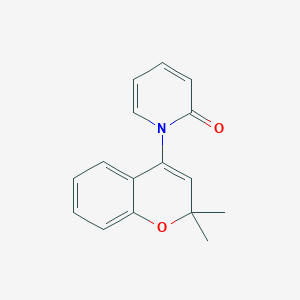
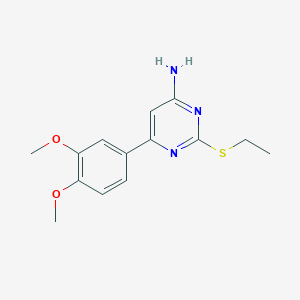
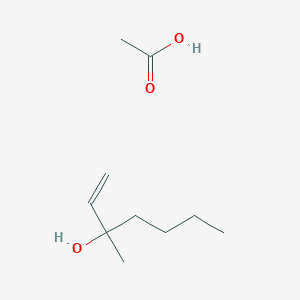
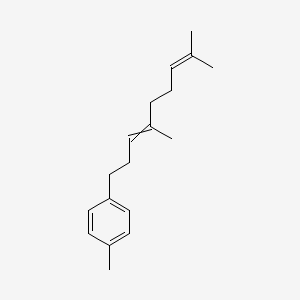
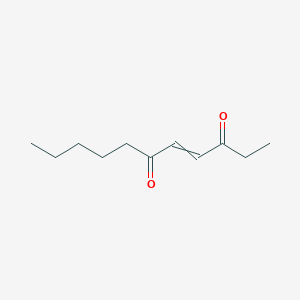
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
